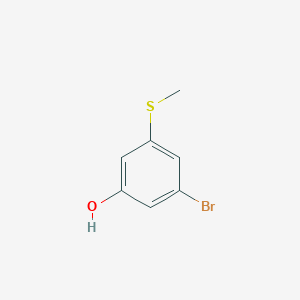

3-Bromo-5-(methylthio)phenol

Description

BenchChem offers high-quality 3-Bromo-5-(methylthio)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(methylthio)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJGTZACRBPWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Orthogonal Reactivity and Synthetic Utility of 3-Bromo-5-(methylthio)phenol (CAS 1243394-57-1)

An In-Depth Technical Guide for Advanced Organic Synthesis and Drug Discovery

Executive Summary: The Architecture of a Trifunctional Scaffold

In the landscape of modern drug discovery and complex molecule synthesis, the demand for highly functionalized, orthogonally reactive building blocks is paramount. 3-Bromo-5-(methylthio)phenol (CAS 1243394-57-1) emerges as a uniquely versatile scaffold, characterized by a 1,3,5-trisubstituted benzene ring bearing three distinct reactive handles: a phenolic hydroxyl group, an aryl bromide, and a methylthio ether[1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a programmable node for divergent synthesis. The strategic positioning of these substituents allows chemists to perform sequential, site-specific modifications without cross-reactivity[2]. This whitepaper dissects the physicochemical properties, mechanistic pathways, and field-proven protocols required to leverage this compound in the synthesis of complex bi-aryl systems, novel aryl ethers, and sulfur-containing pharmacophores.

Physicochemical Profiling & Structural Dynamics

Before designing a synthetic route, one must understand the intrinsic electronic and physical properties of the starting material. The electron-donating nature of the hydroxyl (-OH) and methylthio (-SMe) groups enriches the electron density of the aromatic ring, while the bromine atom provides a highly specific site for oxidative addition by low-valent transition metals[1].

Below is the consolidated physicochemical profile of 3-Bromo-5-(methylthio)phenol, crucial for predicting solubility, partitioning, and reaction kinetics.

Table 1: Physicochemical Properties and Descriptors

| Parameter | Value | Mechanistic Implication |

| CAS Number | 1243394-57-1 | Standard identifier for procurement and regulatory tracking[3]. |

| Molecular Formula | C₇H₇BrOS | Dictates stoichiometric calculations and mass spectrometry (M+ isotopic pattern for Br)[4]. |

| Molecular Weight | 219.10 g/mol | Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5[3]. |

| LogP | 3.07 | Indicates moderate lipophilicity; requires non-polar to moderately polar solvents for extraction[3]. |

| Fraction sp³ (Fsp³) | 0.14 | High sp² character; ideal for rigidifying molecular conformations in drug design[3]. |

| H-Bond Donors/Acceptors | 1 / 2 | The phenolic -OH acts as a donor; the oxygen and sulfur act as acceptors[3]. |

| Purity Standards | ≥ 95% - 98% | High purity is mandatory to prevent catalyst poisoning during cross-coupling[3],[4]. |

Mechanistic Reactivity & Orthogonal Functionalization

The true value of 3-Bromo-5-(methylthio)phenol lies in its orthogonal reactivity . The ability to perform reactions in a specific order without interfering with other functional groups is a testament to the principles of chemoselectivity[2].

Caption: Orthogonal reactivity pathways of 3-Bromo-5-(methylthio)phenol across its three functional sites.

Site 1: The Phenolic Hydroxyl (-OH)

The hydroxyl group is the most nucleophilic site under basic conditions. It can be readily deprotonated (pKa ~9.5-10) and subjected to Williamson ether synthesis or esterification[1].

-

Causality in Workflow: In multi-step synthesis, the -OH group must often be protected (e.g., as a TBS ether or benzyl ether) prior to palladium-catalyzed reactions to prevent competitive coordination to the metal center or unwanted side reactions[2]. Alternatively, converting the -OH to a triflate (-OTf) yields a pseudo-halide, creating a molecule with two distinct cross-coupling sites with differing oxidative addition kinetics (Br > OTf).

Site 2: The Aryl Bromide (-Br)

The bromine atom serves as a robust electrophilic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal catalysis[1].

-

Causality in Workflow: Because the ring is relatively electron-rich, oxidative addition by palladium is slightly slower than in electron-deficient aryl bromides. Therefore, electron-rich phosphine ligands (e.g., XPhos, dppf) are recommended to accelerate the catalytic cycle[2]. A critical transformation is the conversion of this site to 3-bromo-5-methylthiophenylboronic acid pinacol ester , a direct precursor for Suzuki-Miyaura couplings[1],[2].

Site 3: The Methylthio Group (-SMe)

While often treated as a passive, electron-donating substituent, the -SMe group offers profound redox flexibility.

-

Causality in Workflow: Post-cross-coupling, the sulfide can be selectively oxidized to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me) using mCPBA or Oxone. This transformation drastically alters the electronic landscape of the ring, switching the substituent from electron-donating to strongly electron-withdrawing, thereby activating the ring for subsequent Nucleophilic Aromatic Substitution (SNAr)[2].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific checkpoints (in-process controls) to verify the success of the transformation before proceeding.

Protocol 1: Synthesis of 3-(Methylthio)-5-(TBS-oxy)phenylboronic acid pinacol ester

This protocol details the protection of the phenol followed by Miyaura borylation, generating a highly versatile boronic ester for downstream Suzuki couplings[1],[2].

Step 1: Phenol Protection (TBS Ether Formation)

-

Setup: In an oven-dried round-bottom flask under N₂, dissolve 3-Bromo-5-(methylthio)phenol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

-

Reagent Addition: Add imidazole (2.2 equiv) and stir until dissolved. Cool the mixture to 0 °C using an ice bath. Add tert-Butyldimethylsilyl chloride (TBS-Cl, 1.2 equiv) portion-wise.

-

Reaction: Remove the ice bath and stir at room temperature for 4 hours.

-

Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The starting material (phenolic, highly UV active, lower Rf) should be completely consumed, replaced by a higher Rf spot.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Miyaura Borylation

-

Setup: In a Schlenk flask, combine the TBS-protected intermediate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), anhydrous Potassium Acetate (KOAc, 3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Causality Note: KOAc is chosen over stronger bases (like K₂CO₃) to prevent the competitive Suzuki homocoupling of the aryl bromide.

-

-

Degassing: Add anhydrous 1,4-dioxane (0.15 M). Degas the suspension via three freeze-pump-thaw cycles. Crucial for preventing catalyst oxidation and homocoupling.

-

Reaction: Heat the mixture to 80 °C for 12 hours under N₂.

-

Validation Checkpoint: LC-MS analysis should indicate the disappearance of the aryl bromide mass isotope pattern (M, M+2 of equal intensity) and the appearance of the boronic ester mass (M+ Bpin).

-

Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via flash column chromatography.

Caption: Sequential workflow for synthesizing complex bi-aryl structures via Miyaura borylation.

Reaction Optimization Parameters

When utilizing 3-Bromo-5-(methylthio)phenol in cross-coupling or substitution reactions, empirical data dictates specific catalytic systems to maximize yield and regioselectivity[2].

Table 2: Optimized Parameters for Key Transformations

| Reaction Type | Catalyst System | Base / Solvent | Temp | Expected Regioselectivity / Yield |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / Toluene:H₂O (4:1) | 80 °C | >95% selectivity at C-Br bond; 80-90% yield[2]. |

| Miyaura Borylation | Pd(dppf)Cl₂ (5 mol%) | KOAc / 1,4-Dioxane | 80 °C | High conversion to Bpin; minimal homocoupling[2]. |

| Etherification (SN2) | None | K₂CO₃ / DMF | 60 °C | Exclusive O-alkylation; quantitative yield[1]. |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N (Solvent/Base) | 70 °C | Selective alkynylation at C-Br; requires rigorous oxygen exclusion[2]. |

Conclusion

3-Bromo-5-(methylthio)phenol (CAS 1243394-57-1) is far more than a simple substituted benzene; it is a highly engineered synthetic hub. By understanding the thermodynamic and kinetic nuances of its three functional sites—the nucleophilic hydroxyl, the electrophilic bromide, and the redox-active methylthio group—chemists can deploy this molecule to rapidly construct complex, multi-ring pharmacophores. Adherence to the strict degassing, protection strategies, and catalyst selection outlined in this guide will ensure high-fidelity, reproducible synthesis in any drug development program.

References[3] 3-BROMO-5-(METHYLTHIO)PHENOL (CAS 1243394-57-1) - Fluorochem. Source: fluorochem.co.uk. URL: https://fluorochem.co.uk[4] 3-bromo-5-(methylthio)phenol | CAS No. 1243394-57-1 - CyclicPharma. Source: cyclicpharma.com. URL: https://cyclicpharma.com[1] 3-Bromo-5-(methylthio)phenol - Benchchem (Precursor in Complex Organic Molecule Synthesis). Source: benchchem.com. URL: https://benchchem.com[2] 3-Bromo-5-(methylthio)phenol - Benchchem (Cross-coupling & Reactivity). Source: benchchem.com. URL: https://benchchem.com

Sources

Strategic Functionalization of 3-Bromo-5-(methylthio)phenol: A Technical Guide to Orthogonal Reactivity and Biaryl Scaffold Synthesis

Executive Summary

As a Senior Application Scientist, navigating the synthesis of complex organic molecules requires building blocks that offer precise, predictable, and orthogonal reactivity. 3-Bromo-5-(methylthio)phenol (CAS: 1243394-57-1) represents a masterclass in such structural design[1]. Featuring three distinct functional handles—a phenolic hydroxyl, a methylthio ether, and an aryl bromide—this molecule allows for selective, sequential transformations without the need for exhaustive protection-deprotection cycles. This whitepaper dissects its physicochemical profile, maps its electronic topology, and provides field-proven, self-validating protocols for its derivatization.

Physicochemical Profiling & Quantitative Data

Understanding the baseline metrics of the starting material is the first step in any robust synthetic campaign. Below is the standardized physicochemical profile of 3-Bromo-5-(methylthio)phenol[2].

| Property | Value / Specification | Analytical Significance |

| CAS Number | 1243394-57-1 | Standard identifier for regulatory and procurement tracking. |

| Molecular Formula | C₇H₇BrOS | Defines elemental composition for HRMS validation. |

| Molecular Weight | 219.10 g/mol | Baseline for stoichiometric calculations. |

| Purity Standard | NLT 98% | Minimizes side reactions from des-bromo or oxidized impurities[3]. |

| MS Isotopic Signature | M⁺ (218) / M⁺² (220) | 1:1 ratio (⁷⁹Br/⁸¹Br) acts as a built-in tracer for reaction monitoring[1]. |

Structural Anatomy & Electronic Topology

The true power of 3-Bromo-5-(methylthio)phenol lies in the electronic interplay between its substituents, which dictates its reactivity[1]:

-

The Bromine Handle (C3 - Electrophilic Site): The C-Br bond is primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Stille). However, because the aromatic ring is electron-enriched by the meta-positioned hydroxyl and methylthio groups, oxidative addition can be sluggish compared to electron-deficient aryl halides. This necessitates the use of electron-rich, bidentate ligands.

-

The Methylthio Moiety (C5 - Soft Nucleophile): The sulfur atom is a soft nucleophile that can be selectively oxidized to a sulfoxide or sulfone using m-CPBA or H₂O₂[1]. Causality Note: In transition-metal catalysis, thioethers can coordinate to the metal center, potentially poisoning the catalyst. Ligand selection must account for this competitive binding.

-

The Phenolic Hydroxyl (C1 - Hard Nucleophile): This group readily undergoes Mitsunobu reactions, etherification, or esterification[1]. Its pKa (~9.5) means it can be selectively deprotonated, but care must be taken during cross-coupling to avoid generating an overly electron-rich phenoxide that would further retard oxidative addition at the C3 position.

Orthogonal Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from the core scaffold.

Caption: Orthogonal reactivity map of 3-Bromo-5-(methylthio)phenol highlighting divergent synthetic pathways.

Self-Validating Experimental Protocol

Workflow: Miyaura Borylation to 3-Bromo-5-methylthiophenylboronic acid pinacol ester

To construct extended π-systems, converting the aryl bromide into a boronic ester is a strategic first step[1]. This protocol is designed as a self-validating system, ensuring that each chemical choice is mechanistically justified and analytically verifiable without ambiguity.

Step 1: Reaction Assembly

-

Reagents: 3-Bromo-5-(methylthio)phenol (1.0 eq), Bis(pinacolato)diboron (B₂pin₂) (1.2 eq), Potassium Acetate (KOAc) (3.0 eq), Pd(dppf)Cl₂ (0.05 eq).

-

Solvent: Anhydrous 1,4-Dioxane (0.2 M).

-

Procedure: Charge a Schlenk flask with all solid reagents. Evacuate and backfill with N₂ (3 cycles). Add degassed 1,4-dioxane.

Step 2: Mechanistic Causality of Reagents

-

Why KOAc? Potassium acetate is a mild, soft base. Using a harder base (like NaOtBu) would deprotonate the phenolic hydroxyl group. The resulting phenoxide would push excessive electron density into the aromatic ring, severely hindering the oxidative addition of the palladium catalyst into the C-Br bond.

-

Why Pd(dppf)Cl₂? The bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a large bite angle, accelerating reductive elimination. More importantly, it tightly coordinates the Pd center, preventing the substrate's methylthio group from displacing the ligand and poisoning the catalyst.

Step 3: Thermal Activation & In-Process Control (The Self-Validating Step)

-

Procedure: Heat the reaction mixture to 80°C for 12 hours.

-

Validation: Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 218/220 due to the ⁷⁹Br and ⁸¹Br isotopes[1]. The reaction is deemed complete only when this doublet completely disappears, replaced by a new singlet mass corresponding to the boronic ester product (m/z ~266). This isotopic tracking removes all ambiguity from standard TLC interpretation.

Step 4: Workup & Isolation

-

Procedure: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd black and inorganic salts, washing with Ethyl Acetate (EtOAc). Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Caption: Self-validating experimental workflow for the Miyaura borylation of the C3-bromine handle.

Conclusion

3-Bromo-5-(methylthio)phenol is not merely a chemical reagent; it is a programmable scaffold. By understanding the electronic hierarchy of its functional groups—and applying mechanistically sound, self-validating protocols—scientists can leverage this molecule to rapidly assemble complex bi-aryl structures, novel pharmaceuticals, and advanced materials.

References

- Benchchem. "3-Bromo-5-(methylthio)phenol - Benchchem". Benchchem.

- CyclicPharma. "3-bromo-5-(methylthio)phenol | CAS No. 1243394-57-1". CyclicPharma.

- Boroncore. "1243394-57-1 | 3-Bromo-5-(methylthio)phenol". Boroncore.

Sources

Solubility Profile and Handling of 3-Bromo-5-(methylthio)phenol: A Technical Guide

CAS: 1243394-57-1 Formula: C₇H₇BrOS Molecular Weight: 219.10 g/mol [1][2]

Executive Summary

3-Bromo-5-(methylthio)phenol is a tri-functionalized aromatic building block critical in the synthesis of kinase inhibitors and advanced agrochemicals. Its utility stems from its three distinct reactive handles: a phenolic hydroxyl group (nucleophilic/acidic), a bromine atom (electrophilic/cross-coupling partner), and a methylthio group (soft nucleophile/oxidizable moiety).

Understanding the solubility landscape of this compound is essential for optimizing reaction yields, purification protocols, and formulation strategies. This guide provides a predictive solubility profile based on physicochemical principles, supported by experimental protocols for validation.

Key Solubility Takeaway: The compound exhibits a "Lipophilic Phenol" profile. It is highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM), moderately soluble in alcohols, and practically insoluble in neutral water, though solubility can be "switched on" in basic aqueous media.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 3-Bromo-5-(methylthio)phenol, one must understand the competition between its functional groups.

| Functional Group | Nature | Effect on Solubility |

| Phenolic -OH | Polar, H-bond Donor/Acceptor | Promotes solubility in alcohols and basic water (pKa ~9.5). |

| Bromine (-Br) | Lipophilic, Electron-withdrawing | Increases solubility in non-polar/chlorinated solvents; decreases water solubility. |

| Methylthio (-SMe) | Lipophilic, Soft Nucleophile | Enhances solubility in organic solvents (DCM, EtOAc); prone to oxidation. |

Theoretical LogP: Estimated at ~3.2 – 3.6. This indicates a strong preference for organic phases over aqueous phases.

Solubility Landscape by Solvent Class[3]

The following categorization is derived from structural analogues (e.g., 3-bromo-5-methylphenol) and standard solubility parameters for thio-substituted phenols.

A. High Solubility (Preferred for Stock Solutions)

-

Solvents: DMSO, DMF, DMAc, NMP.

-

Mechanism: These polar aprotic solvents disrupt the intermolecular H-bonding of the phenol solid state while accommodating the lipophilic Br and SMe regions.

-

Application: Ideal for preparing high-concentration stock solutions (>100 mM) for biological assays or initial reaction setups.

B. Good Solubility (Synthesis & Extraction)

-

Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.

-

Mechanism: The lipophilic -SMe and -Br groups drive solubility in these moderately polar solvents.

-

Application: DCM and EtOAc are the solvents of choice for liquid-liquid extraction during workup. THF is excellent for reactions involving deprotonation (e.g., Williamson ether synthesis).

C. Moderate Solubility (Crystallization Candidates)

-

Solvents: Methanol, Ethanol, Isopropanol, Diethyl Ether.[3]

-

Nuance: While soluble, the solubility limit is lower than in DMSO. These solvents are excellent candidates for recrystallization, often by adding a "bad" solvent like Hexane or Water.

D. Low/Conditional Solubility

-

Solvents: Water, Hexanes, Pentane.

-

Water: Insoluble at neutral pH (<1 mg/mL).

-

pH Switch: Solubility increases drastically at pH > 10 (using NaOH or K₂CO₃) due to the formation of the phenoxide anion.

-

Hexanes: Poor solubility at room temperature; often used as an anti-solvent to precipitate the compound from ether or ethyl acetate.

Experimental Protocol: Equilibrium Solubility Determination

Do not rely on estimates for critical formulation steps. Use this self-validating protocol to determine exact solubility values.

Method: Shake-Flask Coupled with HPLC-UV

Prerequisites:

-

HPLC System: C18 Column, UV detection at 254 nm and 280 nm.

-

Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

-

Standard Curve: Prepare a 1 mg/mL stock in DMSO and dilute to 0.01–0.5 mg/mL.

Step-by-Step Workflow:

-

Preparation: Add excess solid 3-Bromo-5-(methylthio)phenol (approx. 50 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Cap tightly. Agitate at the target temperature (e.g., 25°C) for 24 hours using a orbital shaker or magnetic stir bar.

-

Visual Check: Ensure undissolved solid remains. If clear, add more solid until saturation is visible.

-

Sampling:

-

Stop agitation and let solids settle for 1 hour.

-

Filter the supernatant using a 0.45 µm PTFE syringe filter (compatible with most organics).

-

Critical: Discard the first 200 µL of filtrate to account for filter adsorption.

-

-

Dilution & Analysis: Dilute the filtrate with mobile phase to fall within the linear range of your standard curve. Inject into HPLC.

Visualization: Solubility Determination Workflow

Caption: Standardized Shake-Flask protocol for determining thermodynamic solubility.

Strategic Solvent Selection for Applications

Choosing the right solvent is not just about dissolving the compound; it is about chemical compatibility.

Critical Warning: The Thioether Liability

The methylthio (-SMe) group is susceptible to oxidation.

-

Avoid: Peroxides, peracids, and prolonged exposure to air in solution.

-

Risk: Formation of sulfoxide (S=O) or sulfone (O=S=O) impurities.

-

Mitigation: Degas solvents (sparge with N₂/Ar) before dissolving the compound for sensitive reactions.

Solvent Decision Matrix

Caption: Decision tree for selecting solvents based on the chemical compatibility of the -SMe and -Br groups.

Implications for Drug Development

Synthesis & Scale-up

-

Palladium Poisoning: The thioether sulfur can coordinate to Pd catalysts, potentially poisoning them. Use bidentate ligands (e.g., dppf, Xantphos) and ensure high solvent purity (degassed Dioxane or Toluene) to maintain catalytic cycles.

-

Regioselectivity: In nucleophilic substitutions, the phenolic -OH is the primary nucleophile. If targeting the ring, protect the -OH (e.g., as a TBS ether) to prevent side reactions.

Storage & Stability

-

Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solution State: Solutions in DMSO or DMF should be prepared fresh. If storage is necessary, freeze at -80°C to slow oxidation of the sulfur moiety.

Safety (SDS Highlights)

-

Skin/Eye: Like most phenols, it is corrosive/irritating. Wear nitrile gloves and eye protection.

-

Toxicity: Organosulfur and brominated compounds often possess higher acute toxicity. Handle in a fume hood.

References

-

BenchChem. 3-Bromo-5-(methylthio)phenol - Applications in Organic Synthesis. Retrieved from BenchChem Database. Link

-

Cyclic Pharma Tech. Product Data: 3-bromo-5-(methylthio)phenol (CAS 1243394-57-1).Link

-

PubChem. 3-Bromo-5-methylphenol (Analogue) - Solubility and Physical Properties. National Library of Medicine. Link

-

Sigma-Aldrich. General Protocols for Solubility of Phenolic Intermediates.Link

-

MDPI. DBDMH-Promoted Methylthiolation in DMSO. (Contextual solubility of methylthio-bromo motifs). Link

Sources

3-Bromo-5-(methylthio)phenol SMILES and InChIKey

Topic: 3-Bromo-5-(methylthio)phenol SMILES and InChIKey Content Type: Technical Reference & Synthesis Guide

A Strategic Scaffold for Divergent Medicinal Chemistry

Part 1: Chemical Identity & Structural Informatics

3-Bromo-5-(methylthio)phenol represents a high-value "meta-divergent" scaffold in modern drug discovery. Its structural utility lies in the orthogonal reactivity of its three functional handles: a phenolic hydroxyl (nucleophilic), an aryl bromide (electrophilic/cross-coupling partner), and a methylthio ether (oxidizable/metabolically distinct). This specific substitution pattern allows for the rapid generation of fragment libraries and the synthesis of complex kinase inhibitors where the meta positioning is critical for binding pocket geometry.

Core Identifiers

| Identifier Type | Value |

| Common Name | 3-Bromo-5-(methylthio)phenol |

| IUPAC Name | 3-Bromo-5-(methylsulfanyl)phenol |

| CAS Registry Number | 1243394-57-1 |

| SMILES | CSc1cc(O)cc(Br)c1 |

| InChI String | InChI=1S/C7H7BrOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 |

| InChIKey | GGJGTZACRBPWLB-UHFFFAOYSA-N |

| Molecular Formula | C₇H₇BrOS |

| Molecular Weight | 219.10 g/mol |

Part 2: Synthetic Pathways & Manufacturing Logic

The "Protect-Exchange-Trap" Protocol

This route is preferred over copper-catalyzed C-S coupling (Ullmann-type) for small-to-mid-scale preparation because it avoids the harsh thermal conditions that can degrade sensitive substrates and offers superior yield control against bis-substitution.

Synthetic Logic:

-

Protection: The phenolic proton is acidic (pKa ~10) and will quench organolithium reagents. We mask it with a tert-butyldimethylsilyl (TBS) group, which is stable to basic conditions but easily removed later.

-

Lithiation: 3,5-Dibromoarenes undergo rapid mono-lithiation at -78°C. The bulky TBS group also provides steric guidance, though the electronic symmetry is the primary driver.

-

Electrophilic Trapping: Dimethyl disulfide (MeSSMe) acts as a soft electrophile, installing the thiomethyl group.

-

Deprotection: Fluoride-mediated cleavage restores the phenol.

Visualization of Synthetic Workflow

Figure 1: Step-wise desymmetrization synthesis of 3-Bromo-5-(methylthio)phenol from 3,5-dibromophenol.

Part 3: Experimental Protocols

Safety Warning: n-Butyllithium is pyrophoric. Dimethyl disulfide has a potent, disagreeable odor and should only be used in a well-ventilated fume hood. Standard PPE (gloves, goggles, lab coat) is mandatory.

Step 1: Synthesis of 3,5-Dibromophenoxy-tert-butyldimethylsilane

-

Setup: Charge a dry 250 mL round-bottom flask (RBF) with 3,5-dibromophenol (5.04 g, 20 mmol) and anhydrous dichloromethane (DCM, 80 mL).

-

Reagent Addition: Add imidazole (3.40 g, 50 mmol) followed by tert-butyldimethylsilyl chloride (TBSCl, 3.62 g, 24 mmol) in portions.

-

Reaction: Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) until the starting material (Rf ~0.3) disappears and the product (Rf ~0.9) dominates.

-

Workup: Quench with water (50 mL). Extract with DCM (2 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash chromatography (100% Hexanes) yields the silyl ether as a colorless oil.

Step 2: One-Pot Lithiation and Sulfenylation

-

Inert Atmosphere: Flame-dry a 3-neck RBF and flush with Argon. Add the silyl ether from Step 1 (3.66 g, 10 mmol) and anhydrous THF (50 mL).

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise over 20 minutes via syringe pump. Crucial: Maintain internal temperature below -70°C to prevent benzyne formation or scrambling. Stir for 30 minutes at -78°C.

-

Trapping: Add dimethyl disulfide (MeSSMe, 1.0 mL, 11 mmol) dropwise. The solution may change color (often pale yellow).

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to RT over 2 hours.

-

Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether. Dry (MgSO₄) and concentrate.[1]

Step 3: Deprotection to Final Product

-

Reaction: Dissolve the crude intermediate in THF (30 mL). Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 12 mL, 12 mmol).

-

Completion: Stir at RT for 2 hours.

-

Isolation: Dilute with EtOAc, wash with 1M HCl (to ensure phenol is protonated and remove TBA salts), then brine.

-

Purification: Purify via silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes).

-

Characterization: The product is typically an off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.05 (s, 1H), 6.92 (s, 1H), 6.78 (s, 1H), 5.30 (br s, OH), 2.45 (s, 3H). (Predicted shifts).

-

Part 4: Applications in Drug Discovery

The 3-Bromo-5-(methylthio)phenol scaffold is a versatile "tri-vector" building block.[2] Its specific utility arises from the ability to sequentially functionalize the ring:

-

Vector A (OH): Etherification or carbamate formation to dock into solvent-exposed regions of a protein.

-

Vector B (Br): Suzuki-Miyaura or Buchwald-Hartwig coupling to extend the carbon skeleton into hydrophobic pockets.

-

Vector C (SMe): A unique handle that can be left as a hydrophobic thioether or oxidized to a sulfoxide (chiral center potential) or sulfone (strong hydrogen bond acceptor).

Divergent Reactivity Diagram

Figure 2: Divergent functionalization pathways for the 3-Bromo-5-(methylthio)phenol scaffold.

References

-

Jiang, Y., et al. (2009).[3] "Copper-Catalyzed Coupling of Aryl Iodides and Sulfur Powder." Organic Letters, 11(22), 5250-5253. (Mechanistic basis for C-S coupling strategies). Retrieved from [Link]

-

PubChem. (2025).[4] 3-Bromo-5-methylphenol Compound Summary (Structural analog comparison and physicochemical data sources). Retrieved from [Link]

Sources

Applications of Methylthio-Substituted Phenols in Drug Discovery

Executive Summary

The incorporation of methylthio groups (-SMe) onto phenolic scaffolds represents a sophisticated bioisosteric strategy in modern medicinal chemistry. While methoxy (-OMe) substitutions are ubiquitous, the methylthio analogue offers distinct physicochemical advantages: enhanced lipophilicity, unique redox properties, and a metabolic "switch" mechanism via sulfoxidation.[1] This guide analyzes the utility of methylthio-substituted phenols in modulating potency, solubility, and metabolic stability, specifically within the context of antioxidant design and enzyme inhibition (e.g., 5-lipoxygenase).[1]

Part 1: Physicochemical Profiling & Bioisosterism[1][2]

The Sulfur Advantage: -SMe vs. -OMe

The substitution of oxygen with sulfur (a Period 3 element) introduces significant electronic and steric changes.[2] Unlike the "hard" oxygen atom, sulfur is "softer," more polarizable, and possesses vacant d-orbitals (though their participation is debated, the polarizability is key).[1]

Table 1: Comparative Physicochemical Metrics

| Property | Methoxy Phenol (-OMe) | Methylthio Phenol (-SMe) | Impact on Drug Design |

| Hammett Constant ( | -0.27 | 0.00 | -SMe is electronically neutral/slightly withdrawing by induction, but donating by resonance.[2] Less deactivating than -OMe.[2] |

| Lipophilicity ( | -0.02 | +0.61 | Critical: -SMe significantly increases LogP, improving membrane permeability.[1][2] |

| H-Bonding | Strong Acceptor | Weak Acceptor | Reduced desolvation penalty upon binding; alters water network interactions.[2] |

| Metabolic Fate | O-Dealkylation (CYP450) | S-Oxidation (FMO/CYP) | Opens the "Sulfoxidation Switch" pathway (See Section 2).[2] |

| Radical Stability | Moderate | High | Sulfur stabilizes phenoxy radicals better via resonance, enhancing antioxidant capacity.[1] |

Structural Logic: The Ortho-Effect

Placing the -SMe group ortho to the phenolic hydroxyl creates a unique intramolecular environment.[2] Unlike ortho-methoxy, which forms a strong intramolecular hydrogen bond that can shield the proton, the ortho-SMe group forms a weaker H-bond.[1][2] However, the sulfur atom's high electron density stabilizes the resulting phenoxy radical after Hydrogen Atom Transfer (HAT), significantly lowering the Bond Dissociation Enthalpy (BDE).[1]

Figure 1: Decision logic for transitioning from methoxy- to methylthio-phenols in lead optimization.

Part 2: The "Sulfoxidation Switch" in Metabolism

One of the most powerful features of the methylthio moiety is its predictable metabolism. Unlike ether linkages which often undergo rapid O-dealkylation leading to clearance, the thioether (-SMe) is sequentially oxidized to the sulfoxide (-S(=O)Me) and sulfone (-SO2Me).[1][2]

Strategic Implication:

-

Prodrug Potential: The lipophilic sulfide (-SMe) ensures high oral absorption and blood-brain barrier (BBB) penetration.[2]

-

Active Metabolite: Once intracellular, Flavin-containing Monooxygenases (FMOs) or CYPs convert it to the more polar sulfoxide.[1] If the target tolerates this polarity, the drug is "locked" inside the cell or compartment.

-

Chirality: The sulfoxide generation creates a chiral center at the sulfur, potentially leading to diastereomers if the molecule is already chiral.

Figure 2: The Sulfoxidation Pathway.[2] The sequential oxidation alters polarity and pharmacodynamics in vivo.

Part 3: Therapeutic Applications[2][3][4][5]

5-Lipoxygenase (5-LOX) Inhibitors

5-LOX is a key enzyme in the inflammatory cascade, converting arachidonic acid to leukotrienes.[2][3][4] Phenols act as redox-active inhibitors, reducing the active site iron (Fe3+ to Fe2+).[1][2]

-

Mechanism: Methylthio-phenols serve as superior reducing agents compared to simple phenols.[2] The sulfur atom facilitates electron transfer, uncoupling the catalytic cycle of 5-LOX.

-

Case Study: Research into thiophene-2-alkylsulfonamides and substituted phenyl ethers has shown that replacing alkoxy groups with alkylthio groups often retains potency while altering the metabolic profile to favor longer half-lives [1, 2].[2]

Cytoprotection and Antioxidants

Similar to Probucol (a bis-phenol with sulfur linkers), simple methylthio-phenols exhibit potent radical scavenging activity.[1][2]

-

Ortho-SMe Phenols: These are particularly effective against lipid peroxidation.[2] The sulfur atom stabilizes the phenoxyl radical formed after scavenging a ROS (Reactive Oxygen Species). This is critical in neuroprotective drug discovery where oxidative stress is a primary driver.

Part 4: Experimental Protocols

Synthesis of Ortho-(methylthio)phenol

A robust method for introducing the SMe group selectively at the ortho position using a Lewis Acid catalyst.[2]

Reagents:

Workflow:

-

Setup: Charge a flame-dried round-bottom flask with Phenol (141.2 g) and ZrCl4 (23.4 g) under a Nitrogen atmosphere.

-

Activation: Heat the mixture to 150°C for 12 hours. HCl gas will evolve (scrubbing required).[1]

-

Addition: Cool to 100°C. Add Dimethyl Disulfide (94.2 g) dropwise.

-

Reaction: Re-heat to 150°C for 15 hours. Methyl mercaptan (MeSH) will evolve as a byproduct.[1][2]

-

Purification: Distill the mixture under reduced pressure (1.4 mmHg).

-

Yield: Expect ~40-50% yield based on disulfide [3].[2]

DMSO-Based Methylthiomethylation

A milder approach for sensitive substrates using DMSO as the carbon/sulfur source.[2]

Workflow:

-

Dissolve the substituted phenol in DMSO.

-

Add a catalytic amount of Iodine (I2) or use thermal activation if the phenol is electron-rich.

-

Heat to 100°C for 4-6 hours.

-

Mechanism: DMSO decomposes to generate the electrophilic thionium ion equivalent, which attacks the electron-rich phenolic ring [4].

Figure 3: Synthetic routes for accessing methylthio-phenols.

References

-

Substituted arylmethyl phenyl ethers. 1. A novel series of 5-lipoxygenase inhibitors and leukotriene antagonists. Source:[2][5] Journal of Medicinal Chemistry URL:[Link][1][2]

-

N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Source: Journal of Medicinal Chemistry URL:[Link]

-

Synthesis of ortho-(methylthio)phenol. Source: PrepChem (Derived from US Patent 4082808) URL:[1][2][Link]

-

Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate. Source: RSC Advances URL:[2][Link]

-

Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Source: Scientific Reports URL:[2][6][Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Substituted arylmethyl phenyl ethers. 1. A novel series of 5-lipoxygenase inhibitors and leukotriene antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

3-Bromo-5-(methylthio)phenol molecular weight and formula

An In-Depth Technical Guide to 3-Bromo-5-(methylthio)phenol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-5-(methylthio)phenol, a versatile halogenated organosulfur compound. Addressed to researchers, medicinal chemists, and professionals in drug development, this document delves into its molecular characteristics, synthetic methodologies, analytical characterization, and potential applications, with a focus on its utility as a building block in the synthesis of complex organic molecules.

Molecular and Chemical Profile

3-Bromo-5-(methylthio)phenol is a disubstituted phenol featuring a bromine atom and a methylthio group at the meta positions relative to the hydroxyl group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Core Molecular Attributes

The fundamental properties of 3-Bromo-5-(methylthio)phenol are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrOS | [1] |

| Molecular Weight | 219.10 g/mol | [1] |

| CAS Number | 1243394-57-1 | [1] |

| InChI Key | GGJGTZACRBPWLB-UHFFFAOYSA-N | [2] |

| Appearance | (Predicted) Off-white to yellow solid | N/A |

Chemical Reactivity and Rationale

The synthetic utility of 3-Bromo-5-(methylthio)phenol stems from the presence of three distinct reactive sites on the aromatic ring, which can be selectively functionalized.[2]

-

Phenolic Hydroxyl Group (-OH): This group can act as a nucleophile, allowing for reactions such as etherification.[2] Its acidity can be influenced by the electron-withdrawing nature of the bromine atom.

-

Bromo Group (-Br): The bromine atom serves as a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Methylthio Group (-SCH₃): The sulfur atom in the methylthio group can be oxidized to form sulfoxides and sulfones, which can alter the electronic properties and steric profile of the molecule. The methylthio group itself influences the electron density of the aromatic ring.[2]

This multi-functionality makes 3-Bromo-5-(methylthio)phenol a key precursor for generating a diverse library of substituted phenols and novel aryl systems.[2]

Caption: Reactivity sites of 3-Bromo-5-(methylthio)phenol.

Synthesis Methodologies

Representative Synthesis Protocol

This protocol outlines a plausible two-step approach starting from 3-bromophenol.

Step 1: Thiocyanation of 3-Bromophenol

-

In a well-ventilated fume hood, dissolve 3-bromophenol in a suitable solvent such as methanol or acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add a source of thiocyanate, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), to the solution.

-

Slowly add a source of electrophilic bromine, such as a solution of bromine in the same solvent, dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the thiocyanated intermediate.

Step 2: Methylation of the Thiol

-

The crude thiocyanated intermediate can be reduced to the corresponding thiol in situ.

-

In the same reaction vessel, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at a low temperature.

-

After the reduction is complete, add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture.

-

Allow the reaction to stir at room temperature or with gentle heating until the methylation is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Bromo-5-(methylthio)phenol.

Caption: Representative synthesis workflow for 3-Bromo-5-(methylthio)phenol.

Analytical Characterization

The structural elucidation and purity assessment of 3-Bromo-5-(methylthio)phenol would typically involve a combination of spectroscopic techniques.

Predicted Spectroscopic Data

Mass Spectrometry (MS):

-

In an electron ionization mass spectrum (EI-MS), 3-Bromo-5-(methylthio)phenol is expected to show a characteristic molecular ion peak (M⁺).[2]

-

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a distinctive isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2) would be observed for the molecular ion at approximately m/z 218 and 220.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methylthio protons. The aromatic protons would appear in the range of δ 6.5-7.5 ppm, with their splitting pattern determined by their coupling to each other. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[3] The methylthio protons would appear as a sharp singlet, likely in the range of δ 2.4-2.6 ppm.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The carbon attached to the hydroxyl group is expected to be the most downfield-shifted aromatic carbon, appearing around 155-160 ppm.[3] The carbon attached to the bromine atom would also be significantly shifted. The methyl carbon of the methylthio group would appear at a much higher field, typically around 15-20 ppm.

Applications in Research and Drug Development

The primary value of 3-Bromo-5-(methylthio)phenol lies in its role as a versatile building block for the synthesis of more complex molecules with potential biological activity.

Precursor for Bioactive Molecules

Phenol derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-cancer properties.[4] The structural motifs present in 3-Bromo-5-(methylthio)phenol are found in numerous pharmaceuticals.[2]

Its utility is exemplified by its use in synthesizing derivatives for further elaboration. For instance, it can be converted into 3-bromo-5-methylthiophenylboronic acid pinacol ester, a key intermediate for Suzuki coupling reactions.[2] This opens up pathways to a vast array of bi-aryl and more complex structures for screening in drug discovery programs.

Role in Materials Science

Aromatic compounds containing sulfur are utilized in the development of polymers and other materials with specific electronic or optical properties. The ability to functionalize 3-Bromo-5-(methylthio)phenol at its various reactive sites makes it a candidate for incorporation into novel material scaffolds.[2]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 3-Bromo-5-(methylthio)phenol was not found in the search results. However, based on data for structurally similar compounds such as 3-bromothiophenol and 4-bromothiophenol, the following precautions are strongly recommended.

Hazard Assessment

-

Toxicity: Compounds of this class are often toxic if swallowed, in contact with skin, or if inhaled.[5][6]

-

Irritation: It is expected to cause serious eye and skin irritation.[5][7]

-

Other Hazards: May cause respiratory irritation.[5][7] Some related compounds have a strong, unpleasant odor (stench).[5]

Recommended Handling Procedures

-

Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Conclusion

3-Bromo-5-(methylthio)phenol is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature allows for selective and sequential modifications, providing access to a wide range of complex molecular architectures. While its own biological and toxicological profile is not extensively documented, its utility as a building block for creating novel compounds is clear. Researchers working with this compound should adhere to strict safety protocols due to the potential hazards associated with this class of chemicals.

References

-

PrepChem.com. Synthesis of B. 3-(2-Bromo-5-(methylthio)phenyl)-1-propanol. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

Chemistry LibreTexts. 14.11: ¹H-NMR and ¹³C-NMR of Alcohols and Phenols. [Link]

-

Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Letters in Organic Chemistry, 15(4). [Link]

-

Curti, C., et al. (2019). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. [Link]

Sources

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to 3-Bromo-5-(methylthio)phenol (CAS: 1243394-57-1) for Research and Development Professionals

Abstract

3-Bromo-5-(methylthio)phenol is a specialized chemical intermediate of significant interest to the pharmaceutical and materials science sectors. Its trifunctional nature, featuring a reactive phenolic hydroxyl group, a strategically placed bromine atom, and an adaptable methylthio moiety, makes it a highly versatile scaffold for complex organic synthesis. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's physicochemical properties, commercial sourcing, synthetic strategies, key applications, and essential safety protocols. By synthesizing technical data with mechanistic insights, this document serves as a practical resource for leveraging this valuable building block in advanced research and development projects.

Physicochemical Properties and Characterization

3-Bromo-5-(methylthio)phenol is a disubstituted phenol that serves as a key starting material in multi-step organic syntheses.[1] The unique arrangement of its functional groups dictates its chemical behavior and utility. The phenolic hydroxyl group acts as a nucleophile and a site for etherification, the bromine atom provides a handle for cross-coupling reactions, and the methylthio group can modulate electronic properties and be oxidized to form sulfoxides and sulfones.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1243394-57-1 | [2][3] |

| Molecular Formula | C₇H₇BrOS | [2][3] |

| Molecular Weight | 219.10 g/mol | [1][2][3] |

| Purity (Typical) | ≥98% | [2][3] |

| Canonical SMILES | CS1=CC(Br)=CC(O)=C1 | Inferred |

Spectroscopic Signature

While specific spectra are proprietary to suppliers, standard analytical techniques would yield predictable results.

-

Mass Spectrometry (MS): A key identifying feature in the mass spectrum would be the molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern. Due to the presence of bromine, two peaks of nearly equal intensity would appear, separated by 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons of the thioether. ¹³C NMR would similarly provide a unique fingerprint for the carbon skeleton.

Commercial Availability and Sourcing

3-Bromo-5-(methylthio)phenol is classified as a research chemical and is not typically produced in bulk quantities. It is available from a select number of specialized chemical suppliers who often synthesize such compounds on demand or in small batches for R&D purposes.

Pricing is highly variable and dependent on quantity, purity, and supplier. For accurate pricing, it is necessary to request a quote directly from the vendors.

Table 2: Commercial Suppliers of 3-Bromo-5-(methylthio)phenol

| Supplier | Catalog Number | Purity | Notes |

|---|---|---|---|

| Benchchem | B12100818 | Not Specified | For research use only.[1] |

| Boroncore | BC022154 | NLT 98% | - |

| CyclicPharma | SL10334 | NLT 98% | - |

| BLD Pharm | BD01538345 | Not Specified | Stored at 2-8°C.[4] |

Synthesis and Reaction Pathways

The synthesis of 3-Bromo-5-(methylthio)phenol involves targeted chemical transformations to correctly position the substituents on the phenol ring. Methodologies generally fall into two categories: functionalization of a pre-existing aromatic ring or the construction of the substituted ring from acyclic precursors.[1] The former is more common for a structure of this complexity.

Conceptual Synthetic Workflow

The precise, proprietary methods used by suppliers are not public. However, a logical synthetic approach can be conceptualized based on fundamental principles of organic chemistry. The order of substituent introduction is critical to ensure the desired regiochemistry due to the directing effects of the functional groups.

Key Reactions and Mechanistic Insights

The utility of 3-Bromo-5-(methylthio)phenol stems from the distinct reactivity of its three functional sites.

-

Phenolic Hydroxyl Group: This group is a versatile nucleophile, especially after deprotonation to the more reactive phenoxide ion.[1] It readily undergoes Williamson ether synthesis to produce aryl ethers, a common structural motif in pharmaceuticals. The Mitsunobu reaction offers an alternative for forming C-O bonds with inversion of stereochemistry if a chiral alcohol is used as the coupling partner.[1]

-

Bromine Atom: The bromine atom is a cornerstone of its synthetic value, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This capability is paramount in drug discovery for building molecular complexity by linking the phenol scaffold to other aromatic or aliphatic systems.[1]

-

Methylthio Group: The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone . These oxidized sulfur species are themselves important functional groups in many active pharmaceutical ingredients, altering properties like solubility and hydrogen bonding capacity.[1]

Applications in Drug Discovery and Materials Science

The compound's structure is a confluence of motifs commonly found in biologically active molecules and functional materials.

A Scaffold for Medicinal Chemistry

Halogenated phenols are a well-established class of intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The bromine atom not only influences the acidity of the phenolic proton but also provides the crucial reactive site for diversification via cross-coupling.[1] Simultaneously, arenes containing the methylthio group are prevalent in pharmaceuticals.[1] This group can act as an electron-donating group through resonance and offers a site for modification through oxidation.[1] The combination of these features in a single molecule makes 3-Bromo-5-(methylthio)phenol a powerful platform for generating libraries of diverse derivatives for screening against various biological targets.

Precursor in Materials Science

Aromatic compounds featuring sulfur are utilized in the development of polymers and materials with specific electronic or thermal properties. The bromine atom can be used to graft the molecule onto surfaces or to initiate polymerization reactions, suggesting potential applications in advanced materials.[1]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3-Bromo-5-(methylthio)phenol must be obtained from the supplier and consulted before handling. However, based on the known hazards of structurally similar compounds like 3-bromobenzenethiol and 3-bromo-5-methylphenol, a general hazard profile can be inferred.

-

Anticipated Hazards: The compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6][7] It may also cause respiratory irritation.

-

Handling Procedures: Use this chemical only in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[7][8] Avoid breathing mist, vapors, or spray. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6] Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

3-Bromo-5-(methylthio)phenol is a high-value chemical intermediate whose strategic importance lies in its multifunctional architecture. It provides medicinal chemists and materials scientists with a versatile platform for creating novel and complex molecules. The ability to selectively functionalize the hydroxyl, bromo, and methylthio groups allows for a rational design approach to new therapeutic agents and advanced materials. While its commercial availability is limited to specialized suppliers for research purposes, its potential for enabling innovation is significant.

References

-

Synthesis of B. 3-(2-Bromo-5-(methylthio)phenyl)-1-propanol - PrepChem.com. PrepChem.com. Available at: [Link]

-

1243394-57-1 | 3-Bromo-5-(methylthio)phenol | Boroncore. Boroncore. Available at: [Link]

-

3-Bromo-5-methylphenol suppliers and producers - BuyersGuideChem. BuyersGuideChem. Available at: [Link]

-

China 3-bromo-5-methylphenol 74204-00-5 - Chinachemnet. Chinachemnet. Available at: [Link]

-

3-Bromo-5-methylphenol | C7H7BrO | CID 12648409 - PubChem. PubChem. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Available at: [Link]

-

3-Bromo-5-methylphenol, 25 G - ARKANLABS. ARKANLABS. Available at: [Link]

-

3-Bromothiophenol - Oakwood Chemical. Oakwood Chemical. Available at: [Link]

-

(PDF) (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile - ResearchGate. ResearchGate. Available at: [Link]

-

3-Bromo Phenol CAS 591-20-8 - Gaurang International. Gaurang International. Available at: [Link]

-

A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties | Scilit. Scilit. Available at: [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI. MDPI. Available at: [Link]

-

Chemical Properties of 3-Bromothiophenol (CAS 6320-01-0) - Cheméo. Cheméo. Available at: [Link]

-

New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. Available at: [Link]

Sources

- 1. 3-Bromo-5-(methylthio)phenol | Benchchem [benchchem.com]

- 2. 1243394-57-1 | 3-Bromo-5-(methylthio)phenol | Boroncore [boroncore.com]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. 1243458-10-7|3-Bromo-4-(methylthio)phenol|BLD Pharm [bldpharm.com]

- 5. 3-Bromo-5-methylphenol | C7H7BrO | CID 12648409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ca [fishersci.ca]

Architectural Divergence in Halogenated Phenols: A Technical Whitepaper on 3-Bromo-5-(methylthio)phenol vs. 3-Bromo-5-methylphenol

Executive Summary

Halogenated phenols serve as foundational building blocks in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials. Within this chemical class, 3-bromo-5-(methylthio)phenol and 3-bromo-5-methylphenol represent two structurally analogous yet chemically divergent scaffolds. The seemingly minor substitution at the C5 position—a methylthio (–SCH₃) group versus a methyl (–CH₃) group—imparts profound differences in electronic distribution, steric bulk, and downstream reactivity.

This guide systematically deconstructs these differences, providing researchers and drug development professionals with field-proven methodologies, self-validating protocols, and causal insights for leveraging these compounds in advanced organic synthesis.

Physicochemical Profiling

To establish a baseline for synthetic planning, the quantitative data and physicochemical properties of both compounds are summarized below. The introduction of the sulfur atom significantly alters the molecular weight and provides a distinct reactive handle.

| Property | 3-Bromo-5-(methylthio)phenol | 3-Bromo-5-methylphenol |

| CAS Number | 1243394-57-1 [6] | 74204-00-5 [4] |

| Molecular Formula | C₇H₇BrOS | C₇H₇BrO |

| Molecular Weight | 219.10 g/mol | 187.04 g/mol [5] |

| C5 Substituent | Methylthio (–SCH₃) | Methyl (–CH₃) |

| Predicted LogP | Higher relative lipophilicity | 2.6 [5] |

| Primary Electronic Effect | Resonance Donating (+M), Inductive Withdrawing (–I) | Inductive Donating (+I), Hyperconjugation |

| Key Synthetic Utility | Cross-coupling precursor, Sulfoxide/Sulfone handle [1] | Enolate formation, Dibenzofuran synthesis [4] |

Electronic and Steric Causality: The Role of C5 Substitution

The reactivity of a substituted phenol is dictated by the synergistic or antagonistic effects of its substituents. In both compounds, the hydroxyl (–OH) group is a strong ortho/para director, while the bromine atom is electron-withdrawing but also ortho/para directing. The synthetic divergence occurs exclusively at C5:

-

The Methyl Variant (–CH₃): The methyl group in 3-bromo-5-methylphenol is a pure electron donor via hyperconjugation and inductive effects (+I). It mildly activates the aromatic ring without introducing a secondary nucleophilic site. This makes the scaffold highly stable under oxidative conditions, allowing for aggressive transformations elsewhere on the ring.

-

The Methylthio Variant (–SCH₃): The methylthio group introduces a sulfur atom with lone pairs. Sulfur acts as an electron-donating group through resonance (+M) but is slightly electron-withdrawing inductively (–I) [1]. Crucially, sulfur is a "soft" nucleophile. This fundamentally alters the molecule's compatibility with oxidative conditions. While the methyl variant can withstand strong oxidants, the methylthio variant is highly susceptible to premature oxidation, yielding sulfoxides or sulfones.

Visualizing Synthetic Pathways

Synthetic workflow of 3-bromo-5-methylphenol via C-H borylation and oxidation.

Divergent electronic effects and downstream applications of -CH3 versus -SCH3.

Experimental Workflows & Methodologies

To fully grasp the practical implications of these structural differences, we must examine their distinct synthetic handling.

Protocol 1: Sterically Governed Synthesis of 3-Bromo-5-methylphenol

Traditional electrophilic aromatic substitution often yields intractable mixtures governed by competing electronic directing groups. However, the synthesis of 3-bromo-5-methylphenol can be elegantly achieved via a sterically governed C-H activation/borylation/oxidation sequence [2]. Because the borylation is sensitive to steric hindrance rather than electronic activation, the iridium catalyst selectively targets the least sterically hindered C-H bond (meta to both the Br and CH₃ groups).

Self-Validating Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, dissolve 15.0 g (69.8 mmol) of (3-bromo-5-methylphenyl)boronic acid in 100 mL of an aqueous potassium hydroxide solution (11.8 g, 209.4 mmol) [3].

-

Oxidation: Slowly add 57.0 mL of a 30% hydrogen peroxide (H₂O₂) solution dropwise at room temperature. Causality Note: H₂O₂ acts as the oxidant, converting the C-B bond to a C-O bond via a hydroperoxide intermediate, followed by rearrangement and hydrolysis.

-

Reaction Time: Stir the reaction mixture for exactly 20 minutes to prevent over-oxidation or degradation of the phenolic product.

-

Quenching and Neutralization (Validation Step): Adjust the pH of the solution to exactly 7.0 using 2 mol/L dilute hydrochloric acid. This neutralizes the highly water-soluble phenoxide ion back to the neutral phenol, enabling organic extraction.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3 × 50 mL). Combine the organic phases, dry over anhydrous sodium sulfate to remove residual water, filter, and remove the solvent via distillation under reduced pressure.

-

Yield: The process affords 3-bromo-5-methylphenol as an oily liquid (approx. 11.3 g, 86.5% yield) [3].

Protocol 2: Orthogonal Functionalization of 3-Bromo-5-(methylthio)phenol

The presence of the –SCH₃ group precludes the use of the harsh one-pot oxidation sequence described above, as the sulfur would readily oxidize. Instead, 3-bromo-5-(methylthio)phenol is often utilized as a pre-functionalized scaffold where the bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to build extended π-systems [1].

Self-Validating Step-by-Step Methodology (Preparation of Boronic Ester Derivative):

-

Hydroxyl Protection: Prior to coupling, protect the phenolic –OH group (e.g., via etherification with benzyl bromide and K₂CO₃ in DMF) to prevent competitive binding to the palladium catalyst and unwanted side reactions.

-

Reagent Assembly: In a Schlenk flask under an argon atmosphere, combine 1.0 eq of the protected 3-bromo-5-(methylthio)phenol, 1.2 eq of bis(pinacolato)diboron, and 3.0 eq of anhydrous potassium acetate.

-

Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂. Causality Note: The bidentate dppf ligand is specifically chosen for its large bite angle, which facilitates the reductive elimination step in the catalytic cycle, overcoming the steric bulk of the meta-substituents.

-

Solvent and Heating: Suspend the mixture in anhydrous 1,4-dioxane and heat to 80°C for 12 hours.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black, and concentrate the filtrate. Purify via silica gel flash chromatography to isolate the target pinacol ester derivative.

Applications in Drug Development

The choice between these two scaffolds dictates the pharmacological trajectory of the resulting drug candidate:

-

3-Bromo-5-methylphenol derivatives are frequently employed in the synthesis of methicillin-resistant dibenzofurans and broad-spectrum antibacterial agents [4]. The methyl group provides metabolic stability and predictable lipophilicity, which is crucial for cellular membrane penetration.

-

3-Bromo-5-(methylthio)phenol is a gateway to complex sulfur-based functionalities. The methylthio moiety can be intentionally oxidized in late-stage functionalization to create sulfoxides or sulfones. These oxidized sulfur species act as critical hydrogen-bond acceptors, a feature heavily exploited in the design of modern kinase inhibitors and targeted therapies [1].

References

- Benchchem. 3-Bromo-5-(methylthio)phenol - Benchchem: Precursor in Complex Organic Molecule Synthesis.

- Google Patents.

- ChemicalBook. 3-Bromo-5-methylphenol | 74204-00-5.

- CymitQuimica. CAS 74204-00-5: 3-bromo-5-methylphenol.

- PubChem. 3-Bromo-5-methylphenol | C7H7BrO | CID 12648409.

- CyclicPharma. 3-bromo-5-(methylthio)phenol | CAS No. 1243394-57-1.

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(methylthio)phenol

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-5-(methylthio)phenol. This reaction is a pivotal method for synthesizing substituted biaryl phenols, which are significant structural motifs in medicinal chemistry, drug development, and materials science.[1] The presence of both a hydroxyl and a methylthio group on the aryl bromide substrate requires careful optimization of reaction conditions to achieve high yields and prevent unwanted side reactions. This document offers field-proven insights into the reaction mechanism, reagent selection, step-by-step protocol, and troubleshooting strategies to enable researchers to successfully synthesize these valuable compounds.

Principle and Mechanism

The Suzuki-Miyaura reaction is a Nobel Prize-winning C-C bond-forming reaction that couples an organoboron species with an organic halide using a palladium catalyst and a base.[2] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-5-(methylthio)phenol, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[5]

-

Transmetalation: The base activates the boronic acid, forming a boronate species.[6] This activated species then transfers its organic group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection and Considerations

The success of coupling 3-Bromo-5-(methylthio)phenol hinges on the judicious selection of the catalyst, base, and solvent to accommodate the potentially interfering phenol and thioether functional groups.

-

Palladium Catalyst: While numerous palladium catalysts are available,[9] [Pd(dppf)Cl₂] ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is an excellent starting choice. Its robust ferrocene-based ligand provides thermal stability and is effective for a wide range of aryl bromides, including electron-rich systems.[10] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is another reliable option.[11]

-

Base: The base is critical for activating the boronic acid.[6] For substrates containing a phenolic proton, a moderately strong base is required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[11][12] Stronger bases like cesium carbonate (Cs₂CO₃) can be beneficial for more challenging couplings.[13] The use of aqueous base solutions is common and often enhances reaction rates.[14]

-

Solvent: A biphasic solvent system is frequently employed to dissolve both the organic substrates and the inorganic base.[2][15] A mixture of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) with water is standard.[2][10][11] The ratio of organic solvent to water can influence reaction efficiency.[14]

-

Boronic Acid/Ester: A slight excess (1.1-1.5 equivalents) of the boronic acid coupling partner is typically used to drive the reaction to completion. Boronic acids can be prone to degradation (protodeboronation), so using high-quality, fresh reagents is recommended.[16]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-5-(methylthio)phenol with a generic arylboronic acid.

3.1. Materials and Equipment

-

3-Bromo-5-(methylthio)phenol

-

Arylboronic acid (e.g., Phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium Carbonate (K₂CO₃), finely powdered

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard glassware for workup and purification

3.2. Reaction Setup and Execution

Caption: Experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Procedure:

-

Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-(methylthio)phenol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).[11][17]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[12][16]

-

Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The solvents should be degassed prior to use by sparging with an inert gas for 15-30 minutes.[16]

-

Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.[11]

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.[18]

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl phenol product.

Summary of Reaction Parameters

For clarity and reproducibility, the key quantitative parameters for this protocol are summarized below.

| Parameter | Recommended Value | Role in Reaction |

| Aryl Bromide | 1.0 equivalent | Electrophilic partner |

| Arylboronic Acid | 1.1 - 1.5 equivalents | Nucleophilic partner |

| Pd Catalyst | 1 - 5 mol % | Facilitates C-C bond formation[5] |

| Base | 2.0 - 3.0 equivalents | Activates boronic acid[2][19] |

| Solvent System | Dioxane/Water (4:1) | Dissolves organic/inorganic reagents[14] |

| Temperature | 80 - 110 °C | Provides activation energy[13] |

| Reaction Time | 2 - 24 hours | Time to reach completion |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive Catalyst: Oxygen has deactivated the Pd(0) species or oxidized phosphine ligands. | Ensure rigorous degassing of solvents and purging of the reaction vessel. Use fresh, high-quality catalyst and ligands.[12][16] |

| Ineffective Base: Base is not strong enough, not sufficiently soluble, or of poor quality. | Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered.[6][13] | |

| Boronic Acid Degradation: Protodeboronation has occurred due to moisture or prolonged reaction times. | Use fresh boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester).[16] | |

| Significant Side Products | Homocoupling of Boronic Acid: Presence of oxygen can facilitate oxidative coupling of the boronic acid. | Improve the degassing procedure. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this if using a Pd(II) precatalyst.[16] |

| Dehalogenation: The bromo group is replaced by a hydrogen atom. | Minimize reaction time and temperature. Ensure the base or solvent is not a source of hydrides.[12] | |

| Reaction Stalls | Poor Solubility: Reagents are not adequately dissolved in the solvent system. | Try a different solvent system (e.g., Toluene/Water, DMF/Water). Ensure vigorous stirring to maximize interfacial contact in biphasic systems.[20] |

References

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Vaddamanu, N. S., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

- Wikipedia. (n.d.). Suzuki reaction.

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.

- BenchChem. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

- NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.

- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of....

- Journal of Synthetic Chemistry. (2024, May 24). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Thioether-Containing Biaryls using 1-Bromo-4-propylsulfanylbenzene.

- NIH. (n.d.). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. PMC.

- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.

- MDPI. (2018, December 18). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials.

- Diva-Portal.org. (n.d.). Suzuki reactions in novel liquids.